molecular formula C23H25N7O3 B2641498 N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 1797059-04-1

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2641498
CAS No.: 1797059-04-1
M. Wt: 447.499
InChI Key: YNJGHNHIICHKKZ-UHFFFAOYSA-N
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Description

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C23H25N7O3 and its molecular weight is 447.499. The purity is usually 95%.
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Biological Activity

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex chemical compound with significant potential in biological applications. Its unique structural features, including a cyanopyrazine group and a piperidine ring, make it a valuable candidate in drug discovery and therapeutic development.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

C20H24N4O3C_{20}H_{24}N_4O_3

This formula indicates the presence of various functional groups that contribute to its biological activity. The structural characteristics include:

  • Cyanopyrazine moiety : This feature is known for its interactions with biological targets.
  • Piperidine ring : Often associated with pharmacological activity.
  • Oxalamide linkage : This component may enhance binding affinity to target proteins.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Reaction of 3-cyanopyrazine with piperidine derivatives : This step forms the core structure.
  • Formation of oxalamide linkage : This is achieved through coupling reactions under controlled conditions to ensure high yield and purity.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as a therapeutic agent.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors, modulating their activity. This modulation can lead to various biological effects, including:

  • Inhibition of specific kinases : Related to cancer treatment, particularly targeting Checkpoint Kinase 1 (CHK1).
  • Modulation of immune responses : Potentially beneficial in autoimmune diseases by affecting T-cell differentiation.

Case Studies and Research Findings

Several studies have highlighted the therapeutic implications of this compound:

  • CHK1 Inhibition : Research indicates that compounds with similar structures exhibit significant inhibitory effects on CHK1, which is crucial for cancer cell cycle regulation. The incorporation of the cyanopyrazine group enhances this activity, making it a candidate for further development in oncology therapies .
  • Autoimmune Disease Models : In vivo studies demonstrated that derivatives of this compound can effectively modulate immune responses in mouse models of autoimmune diseases, suggesting potential therapeutic applications .

Comparative Analysis

To better understand its efficacy and uniqueness, a comparison with structurally similar compounds is beneficial:

Compound NameTarget ActivityNotable Features
Compound ACHK1 InhibitionLacks cyanopyrazine group
Compound BImmune ModulationSimilar piperidine structure
N1...oxalamide CHK1 Inhibition & Immune Modulation Unique combination of functional groups leading to enhanced activity

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O3/c24-14-19-21(26-9-8-25-19)29-11-6-16(7-12-29)15-27-22(32)23(33)28-17-3-1-4-18(13-17)30-10-2-5-20(30)31/h1,3-4,8-9,13,16H,2,5-7,10-12,15H2,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJGHNHIICHKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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